二氟醋酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

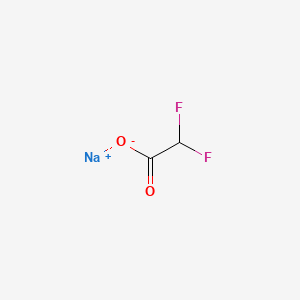

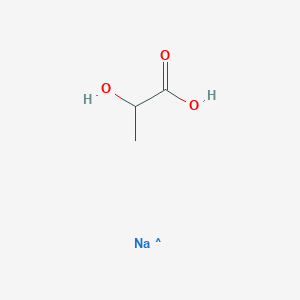

Sodium difluoroacetate (SDFA) is a compound with a wide range of applications in scientific research. It is an organofluorine compound, with a molecular formula of C2H2F2NaO2. Its molecular structure consists of a sodium atom covalently bonded to an oxygen atom, and two fluorine atoms covalently bonded to a carbon atom. It is a colorless, odorless, and water-soluble solid. It is widely used in laboratories for its unique properties, such as its high solubility in water and its low toxicity.

科学研究应用

1. 生态毒理学评价

二氟醋酸钠以其有效的杀虫剂特性而闻名,已对其对水生生物的影响进行了研究。Zurita 等人(2007 年)使用各种水生模型进行了生态毒理学评估。他们发现,由于二氟醋酸钠的高生物降解率和低生物富集潜力,它不太可能对水生生物造成有害影响 (Zurita 等人,2007)。

2. 合成应用

罗梦飞(2012 年)和 Yadav 等人(2007 年)的研究证明了二氟醋酸钠在化学合成中的应用。罗梦飞表明,可以通过使用硼氢化钠还原二氟乙酸乙酯来获得 2,2-二氟乙醇,突出了二氟醋酸钠在合成化学中的作用 (罗梦飞,2012)。类似地,Yadav 等人发现二氟醋酸钠可用于通过 Prins 环化反应进行 4-叠氮代四氢吡喃的非对映选择性合成,进一步表明了其在有机合成中的用途 (Yadav 等人,2007)。

3. 分析方法开发

胡等人(2016 年)开发了一种使用亲水相互作用液相色谱-三重四极杆质谱法检测乳制品中二氟醋酸钠的分析方法。该方法突出了二氟醋酸钠在食品安全敏感分析技术开发中的应用 (胡等人,2016)。

作用机制

Target of Action

Sodium difluoroacetate, also known as Sodium Dichloroacetate (DCA), is a mitochondrial pyruvate dehydrogenase kinase inhibitor . The primary targets of DCA are the pyruvate dehydrogenase kinases (PDKs) that regulate the activity of the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in the metabolic pathway of glucose, converting pyruvate into acetyl-CoA, which then enters the citric acid cycle for energy production .

Mode of Action

DCA acts by inhibiting PDK, which leads to the activation of PDC . By doing so, DCA disrupts the metabolic advantage of cancer cells, forcing them into a metabolic state less favorable for growth .

Biochemical Pathways

The inhibition of PDK and subsequent activation of PDC by DCA affects the glycolytic pathway and the citric acid cycle . This results in increased glucose oxidation, decreased lactate production, and a reduction in the Warburg effect (a form of metabolic reprogramming in cancer cells) . DCA has also been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation . Studies have shown that dca can cross biological barriers, such as the placenta, indicating its potential bioavailability .

Result of Action

The action of DCA results in various molecular and cellular effects. It has been shown to reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell function . These effects contribute to the therapeutic potential of DCA in conditions such as vascular dementia and chronic ischemic stroke .

安全和危害

Sodium difluoroacetate should be handled with care to avoid contact with skin and eyes. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

Sodium difluoroacetate has shown potential in treating various diseases, including cancer and metabolic disorders . However, more studies are needed to fully understand its mechanisms of action and potential applications .

Relevant Papers

Several papers have been published on Sodium difluoroacetate. For instance, a study found that Sodium dichloroacetate helped alleviate cancer-related fatigue in mice, without interfering with cancer treatments . Another paper discussed the use of Sodium dichloroacetate for the treatment of cancer in adult patients .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium difluoroacetate involves the reaction of Sodium fluoride with Fluoroacetic acid.", "Starting Materials": ["Sodium fluoride", "Fluoroacetic acid"], "Reaction": [ "Add Fluoroacetic acid to a reaction vessel", "Add Sodium fluoride to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Heat the reaction mixture to 60-80°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Sodium difluoroacetate", "Wash the Sodium difluoroacetate with cold water", "Dry the product in a vacuum desiccator" ] } | |

| 2218-52-2 | |

分子式 |

C2H2F2NaO2 |

分子量 |

119.02 g/mol |

IUPAC 名称 |

sodium;2,2-difluoroacetate |

InChI |

InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

InChI 键 |

CXFQOWRZKBPHHQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])(F)F.[Na+] |

规范 SMILES |

C(C(=O)O)(F)F.[Na] |

| 2218-52-2 | |

相关CAS编号 |

381-73-7 (Parent) |

同义词 |

difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium difluoroacetate impact lactate levels, and what is its mechanism of action?

A1: Sodium difluoroacetate (DFA) acts as an activator of pyruvate dehydrogenase, a key enzyme in glucose metabolism. [, ] This enzyme facilitates the conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for energy production. By activating pyruvate dehydrogenase, DFA promotes the utilization of pyruvate, thereby reducing its conversion to lactate. [, ] This mechanism of action explains the observed hypolactatemic effect of DFA in both normal and diabetic animal models. [, ]

Q2: What were the key findings regarding sodium difluoroacetate's effect on diabetic rats compared to a similar compound?

A2: In studies involving streptozotocin-induced diabetic rats, both DFA and sodium dichloroacetate (DCA), another pyruvate dehydrogenase activator, demonstrated significant lactate-lowering effects. [] Both compounds effectively reduced elevated blood and retinal lactate levels in diabetic rats compared to untreated diabetic controls. [] This finding highlights the potential of pyruvate dehydrogenase activators like DFA and DCA as therapeutic interventions for managing hyperlactatemia associated with diabetes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)

![(1S,5R)-2-((S)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264392.png)

![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)